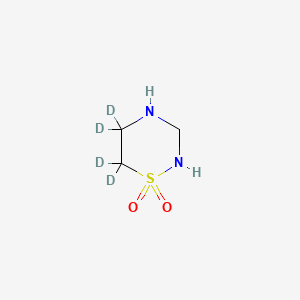
Taurultam-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurultam-d4 is a deuterated derivative of taurultam, a compound closely related to taurolidine. Taurolidine is known for its antimicrobial and antineoplastic properties. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taurultam-d4 involves the incorporation of deuterium atoms into the taurultam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of taurultam, ensuring that the final product is deuterated.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Taurultam-d4 undergoes various chemical reactions, including:
Hydrolysis: In aqueous environments, this compound can hydrolyze to form its active metabolites.
Oxidation and Reduction: These reactions can alter the oxidation state of the sulfur atom in the molecule.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis Products: The primary products are taurultam and its deuterated derivatives.
Oxidation Products: Oxidized forms of this compound, which may include sulfoxides or sulfones.
Reduction Products: Reduced forms of this compound, potentially including thiols.
Scientific Research Applications
Taurultam-d4 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Pharmacokinetics: Employed in studies to track the metabolism and distribution of taurultam in biological systems.
Biomedical Research: Investigated for its potential antimicrobial and antineoplastic properties, similar to taurolidine.
Industrial Applications: Utilized in the development of new antimicrobial agents and in the study of deuterium effects on chemical reactions.
Mechanism of Action
The mechanism of action of Taurultam-d4 is closely related to that of taurolidine. It involves:
Antimicrobial Activity: this compound exerts its effects by binding to microbial cell walls, disrupting their integrity and leading to cell death.
Antineoplastic Activity: It induces apoptosis in cancer cells through both mitochondrial and extrinsic pathways. This involves the activation of caspases and the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Taurolidine: The parent compound of taurultam-d4, known for its broad-spectrum antimicrobial and antineoplastic properties.
Methylol-taurultam: Another derivative of taurolidine, which also exhibits antimicrobial activity.
Substance 2250: A structural analogue of taurultam with enhanced antineoplastic effects.
Uniqueness of this compound:
Stable Isotope Labeling: The incorporation of deuterium atoms makes this compound unique and valuable for analytical and pharmacokinetic studies.
Enhanced Stability: Deuterium substitution can enhance the metabolic stability of the compound, making it more suitable for long-term studies.
Properties
Molecular Formula |
C3H8N2O2S |
|---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
5,5,6,6-tetradeuterio-1,2,4-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2/i1D2,2D2 |
InChI Key |
RJGYJMFQWGPBGM-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(S(=O)(=O)NCN1)([2H])[2H])[2H] |
Canonical SMILES |
C1CS(=O)(=O)NCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)



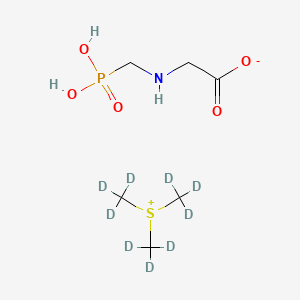
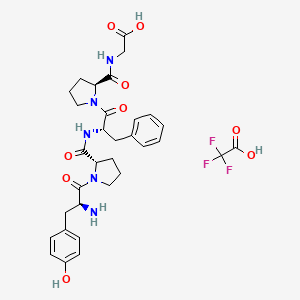

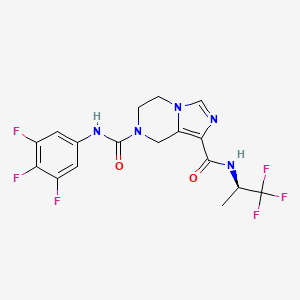

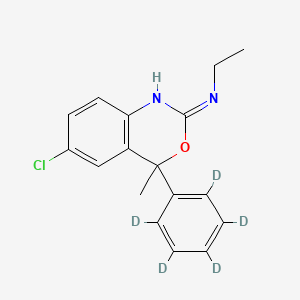
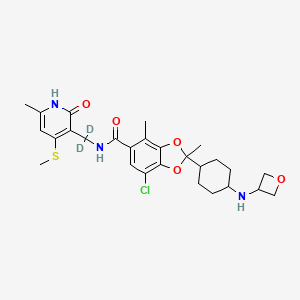
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

